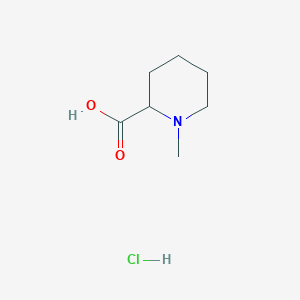

1-methylpiperidine-2-carboxylic Acid Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENMKHNMVUDRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948117 | |

| Record name | 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25271-35-6 | |

| Record name | 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-methylpiperidine-2-carboxylic acid hydrochloride: Chemical Properties and Structure Elucidation

Abstract

This technical guide provides a comprehensive overview of 1-methylpiperidine-2-carboxylic acid hydrochloride (N-methyl pipecolic acid hydrochloride), a pivotal chiral building block in pharmaceutical synthesis. The document details its essential physicochemical properties and presents a systematic, multi-technique approach to its definitive structure elucidation. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this guide offers researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar N-heterocyclic compounds. Detailed experimental protocols and the underlying scientific rationale are provided to ensure methodological rigor and data integrity.

Introduction

This compound is a derivative of pipecolic acid, a saturated N-heterocyclic alpha-amino acid.[1] Its structure, featuring a chiral center at the C2 position and a tertiary amine within the piperidine ring, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including analgesics and anti-inflammatory drugs.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic applications.[2]

Accurate characterization and unambiguous structure confirmation are paramount in drug development to meet stringent regulatory standards and to understand structure-activity relationships (SAR). This guide moves beyond a simple data sheet to provide a field-proven, logical workflow for confirming the identity and purity of this compound, emphasizing the "why" behind the "how" of each analytical step.

Physicochemical and Chemical Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.64 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 208–210 °C | [2] |

| Solubility | Soluble in polar solvents such as water and methanol. | [2] |

| Storage Conditions | Sealed in a dry, inert atmosphere at room temperature or 2-8°C. | [4] |

| Predicted Acidic pKa | ~2.48 (for the carboxylic acid proton of the free base) | [2] |

| Predicted Basic pKa | ~9.7 - 10.15 (for the piperidine nitrogen of the free base) | [5][6] |

| CAS Number | 25271-35-6 (common); 136312-85-1 ((S)-enantiomer) | [2][3] |

The presence of both a carboxylic acid and a tertiary amine (which is protonated in the hydrochloride salt) makes the molecule zwitterionic in its free base form at neutral pH. The hydrochloride salt form ensures that the piperidine nitrogen is protonated, rendering it a cationic species.

A Multi-Technique Approach to Structure Elucidation

No single analytical technique can provide a complete structural picture. A synergistic approach combining high-resolution mass spectrometry (for elemental composition), infrared spectroscopy (for functional groups), and advanced NMR spectroscopy (for the precise connectivity map) is essential for unambiguous structure confirmation.

Logical Workflow for Structure Elucidation

The following workflow illustrates a systematic process for confirming the structure of this compound, ensuring that each step logically builds upon the last.

Caption: A logical workflow for structure elucidation.

Predicted Spectroscopic Profile and Data Interpretation

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework. For the hydrochloride salt dissolved in D₂O, the acidic protons (COOH and N⁺-H) will exchange with deuterium and may not be observed.

Predicted ¹H NMR Chemical Shifts (in D₂O):

-

~3.6-3.8 ppm (dd, 1H): Proton at C2 (methine, α to N⁺ and COOD). Expected to be downfield due to deshielding from the adjacent electropositive nitrogen and the carboxyl group.

-

~3.5-3.7 ppm (m, 1H) & ~3.0-3.2 ppm (m, 1H): Protons at C6 (methylene, α to N⁺). The two protons are diastereotopic and will show distinct signals and coupling.

-

~2.9 ppm (s, 3H): Protons of the N-methyl group (N⁺-CH₃). This singlet will be downfield compared to a neutral N-methyl group due to the positive charge on the nitrogen.

-

~1.7-2.2 ppm (m, 6H): Protons at C3, C4, and C5 (piperidine ring methylene groups). These signals will be complex and overlapping multiplets.

Predicted ¹³C NMR Chemical Shifts (in D₂O):

-

~175-178 ppm: Carboxyl carbon (C=O).

-

~65-68 ppm: C2 (methine, α to N⁺ and COOD).

-

~55-58 ppm: C6 (methylene, α to N⁺).

-

~45-48 ppm: N-methyl carbon (N⁺-CH₃).

-

~20-30 ppm: C3, C4, and C5 (piperidine ring methylene carbons).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for identifying key functional groups. For the solid hydrochloride salt (KBr pellet or ATR), the spectrum is expected to show characteristic absorptions.

-

~2400-3000 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches. This broadness is characteristic of the strong hydrogen bonding in the crystal lattice.

-

~2200-2700 cm⁻¹ (broad): N⁺-H stretch from the protonated tertiary amine (piperidinium ion).

-

~2850-2980 cm⁻¹: Aliphatic C-H stretching from the piperidine ring and N-methyl group.

-

~1700-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid group. Its position indicates a saturated carboxylic acid.

-

~1180-1250 cm⁻¹: C-O stretch of the carboxylic acid.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal.

-

Expected Ion: The molecule will be detected as the cation [C₇H₁₄NO₂]⁺.

-

Calculated Monoisotopic Mass: 144.0968 m/z.

-

Fragmentation: While the molecular ion should be clear, some fragmentation may occur. A key fragment would be the loss of CO₂ (decarboxylation), resulting in an ion at m/z 100.1121, corresponding to the N-methyl piperidinium cation.

Experimental Protocols for Definitive Structure Elucidation

The following protocols provide step-by-step methodologies for acquiring the data needed for full structure confirmation.

Protocol 5.1: HRMS for Elemental Composition

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or water.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis: Infuse the sample directly or via LC inlet into the ESI source operating in positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Verification: Compare the measured exact mass of the most intense ion in the molecular ion cluster to the theoretical mass for [C₇H₁₄NO₂]⁺. The mass error should be less than 5 ppm.

Protocol 5.2: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of D₂O.

-

Acquire 1D Spectra:

-

Record a standard ¹H NMR spectrum.

-

Record a proton-decoupled ¹³C NMR spectrum.

-

Record a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons (C=O) will be absent.

-

-

Acquire 2D Spectra:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be used to trace the connectivity of the piperidine ring protons from C2 through C6.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away.

-

Key HMBC Correlations for Structure Confirmation

The following diagram illustrates the critical HMBC correlations that would definitively prove the structure of 1-methylpiperidine-2-carboxylic acid.

Caption: Key 2- and 3-bond HMBC correlations.

-

A correlation from the N-methyl protons to both C2 and C6 confirms the methyl group is on the nitrogen and that C2 and C6 are adjacent to the nitrogen.

-

A correlation from the C2 proton to the carboxyl carbon (C=O) confirms the position of the carboxylic acid group at the C2 position.

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a modern, multi-technique analytical approach. While physical properties provide initial identification, only the integrated data from HRMS, FT-IR, and a suite of 1D and 2D NMR experiments can provide the unambiguous evidence required for use in a regulated research and development environment. The workflow and protocols detailed in this guide represent a robust methodology for achieving this high level of confidence, ensuring both the identity and integrity of this important pharmaceutical intermediate.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778261, this compound.

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736937, 1-methylpiperidine-3-carboxylic Acid.

- Human Metabolome Database. (2021). Metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25200477, Piperidine-2-carboxylate.

- Wikipedia. (n.d.). Pipecolic acid.

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methylpiperidine-2-carboxylic acid Hydrochloride using NMR

Abstract

1-Methylpiperidine-2-carboxylic acid hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1][2] Its structural elucidation is paramount for quality control and mechanistic studies. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. We will delve into the principles and practical applications of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR techniques, offering field-proven insights into experimental design, data interpretation, and structural verification.

Introduction: The Significance of this compound

The piperidine scaffold is a prevalent structural motif in a vast array of biologically active molecules and natural products.[3] The specific stereochemistry and functionalization of substituted piperidines, such as 1-methylpiperidine-2-carboxylic acid, are critical to their pharmacological activity. As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents, a desirable characteristic for many synthetic and analytical procedures.[2]

Accurate and unambiguous characterization of this molecule is a prerequisite for its use in drug discovery and development. NMR spectroscopy stands as the most powerful analytical tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry in solution.

Foundational NMR Principles for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.

For this compound, we are primarily interested in:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[4][5][6]

-

2D NMR (COSY and HSQC): These experiments reveal correlations between nuclei, providing invaluable information about the connectivity of the molecular framework.[7][8][9]

Experimental Protocol: A Self-Validating Approach

The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and the appropriateness of the experimental parameters.

Sample Preparation

Rationale: The choice of solvent is critical for hydrochloride salts. The solvent must be deuterated to avoid large solvent signals in the ¹H NMR spectrum, and it should readily dissolve the analyte without causing degradation or exchange of labile protons (unless desired).[10][11] For this compound, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are suitable choices. D₂O is often preferred for its ability to clearly show the exchangeable protons (from the carboxylic acid and the ammonium salt), which will disappear from the spectrum upon dissolution.

Protocol:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.[12][13]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).[13]

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

Visually inspect the sample to ensure it is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[12]

NMR Data Acquisition

Rationale: A standardized set of experiments provides a comprehensive dataset for structural elucidation. The following workflow is recommended for a thorough analysis.

Caption: Recommended NMR experimental workflow for structural elucidation.

Spectroscopic Analysis and Interpretation

Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR data, the following numbering scheme for this compound will be used:

Caption: Structure and numbering of 1-methylpiperidine-2-carboxylic acid.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will provide the initial and most detailed information regarding the proton environments.

-

N-CH₃ (H-1'): This will appear as a singlet, typically in the range of 2.2-2.4 ppm.[14]

-

Piperidine Ring Protons (H-2 to H-6): These protons will exhibit complex multiplets due to spin-spin coupling with their neighbors. The proton at C2 (H-2) will be a methine proton and is expected to be deshielded due to the adjacent carboxylic acid and nitrogen atom. The protons on C6 will be adjacent to the nitrogen, while the protons on C3, C4, and C5 will be in a more aliphatic environment.

-

Carboxylic Acid Proton (H-7): In a non-exchanging solvent like CDCl₃, this proton would appear as a broad singlet at a very downfield chemical shift (10-13 ppm).[15][16] However, in D₂O, this proton will exchange with deuterium and the signal will disappear.

¹³C NMR and DEPT-135 Spectrum Analysis

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The DEPT-135 experiment is crucial for assigning these signals.[17][18]

-

DEPT-135 Interpretation:

| Carbon Position | Expected Chemical Shift (ppm) | DEPT-135 Phase | Rationale |

| C7 (COOH) | 170-185[15] | Absent | Quaternary carboxylic acid carbon. |

| C2 | 60-70 | Positive | Methine carbon adjacent to nitrogen and carboxylic acid. |

| C6 | 45-55 | Negative | Methylene carbon adjacent to nitrogen. |

| C3, C4, C5 | 20-40 | Negative | Aliphatic methylene carbons of the piperidine ring. |

| C1' (N-CH₃) | 40-50 | Positive | Methyl carbon attached to nitrogen. |

2D NMR: Connecting the Pieces

¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[7][19] This is instrumental in tracing the connectivity of the piperidine ring protons. For example, a cross-peak between the signals for H-2 and the H-3 protons will confirm their adjacency.

Caption: Conceptual COSY correlations in the piperidine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[7][8][19] This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a direct C-H bond.

Summary of Expected NMR Data

The following table summarizes the anticipated NMR data for this compound. Actual chemical shifts may vary slightly depending on the solvent and concentration.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 | COSY Correlations | HSQC Correlation |

| 1' | ~2.3 (s, 3H) | ~45 | Positive | None | C1'-H1' |

| 2 | Multiplet | ~65 | Positive | H-3 | C2-H2 |

| 3 | Multiplet | ~25 | Negative | H-2, H-4 | C3-H3 |

| 4 | Multiplet | ~23 | Negative | H-3, H-5 | C4-H4 |

| 5 | Multiplet | ~28 | Negative | H-4, H-6 | C5-H5 |

| 6 | Multiplet | ~50 | Negative | H-5 | C6-H6 |

| 7 | (Disappears in D₂O) | ~175 | Absent | None | None |

Conclusion

The comprehensive spectroscopic analysis of this compound using a combination of 1D and 2D NMR techniques provides a robust and self-validating method for its structural elucidation. The systematic application of ¹H, ¹³C, DEPT, COSY, and HSQC experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing a detailed fingerprint for quality control and further research. This in-depth understanding of the molecule's spectroscopic properties is essential for its effective utilization in the development of novel therapeutics.

References

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017).

- DEPT-135 Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure.

- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Optica Publishing Group.

- 2D- NMR what is the different between COSY and HSQC?? (2019). ResearchGate.

- 6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts.

- 13.12 DEPT 13C NMR Spectroscopy. (2023). In Organic Chemistry. OpenStax.

- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). JoVE.

- Supplementary Information. (n.d.). Macmillan Group - Princeton University.

- How to Interpret an HSQC-COSY Experiment. (2009). ACD/Labs.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). [Video]. YouTube.

- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.

- Piperidine. (n.d.). In Wikipedia.

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3588. [Link]

- Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).

- Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry.

- How to make an NMR sample. (n.d.). University of Ottawa.

- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2025). ResearchGate.

- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (n.d.). Google Patents.

- 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. (n.d.). IndiaMART.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- NMR Sample Preparation. (n.d.). Iowa State University.

- NMR Chemical Shifts. (n.d.).

- Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. [Link]

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 1-Methylpiperidine-2-carboxylic acid. (n.d.). PubChem.

- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. web.uvic.ca [web.uvic.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. organomation.com [organomation.com]

- 14. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

- 18. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Properties of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride: Melting Point and Solubility

This guide provides a comprehensive technical overview of two critical physical properties of 1-methylpiperidine-2-carboxylic acid hydrochloride: its melting point and solubility. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the causality behind experimental choices, the importance of these properties in a pharmaceutical context, and detailed, field-proven protocols for their accurate determination.

Introduction: The Significance of Physical Properties in Drug Development

This compound is a versatile piperidine derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and antidepressants.[1] Its hydrochloride salt form is specifically designed to enhance properties like solubility, which is a critical factor in drug formulation and bioavailability.[1] The physical characteristics of such an active pharmaceutical ingredient (API) intermediate are not mere data points; they are fundamental indicators of purity, stability, and potential in vivo behavior. An in-depth understanding of properties like melting point and solubility is therefore paramount for efficient lead optimization, formulation development, and successful drug discovery.

This guide will provide a detailed examination of the melting point and solubility of this compound, offering both theoretical grounding and practical, step-by-step methodologies for their determination.

Chemical and Physical Data Summary

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2-Carboxy-1-methyl-piperidine HCl, N-Methyl-DL-pipecolic acid hydrochloride | [1] |

| Molecular Formula | C₇H₁₃NO₂·HCl | [1] |

| Molecular Weight | 179.65 g/mol | [1][2][3] |

| Appearance | White to off-white powder/crystalline solid | [1][4] |

| CAS Numbers | 136312-85-1, 25271-35-6 | [1][2][5] |

| Melting Point | 208–210°C | [4] |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | [4] |

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Thus, melting point determination is a fundamental and swift method for assessing the purity and identity of a compound.[1][6]

The Importance of Melting Point in a Pharmaceutical Context

In the pharmaceutical industry, the melting point is a critical quality attribute for several reasons:

-

Purity Assessment : A sharp melting range is indicative of a pure substance. Impurities tend to depress the melting point and broaden the range over which the substance melts.[3][7] This makes it an invaluable tool for quality control of raw materials and synthesized compounds.

-

Compound Identification : By comparing the experimentally determined melting point with literature values or a reference standard, one can confirm the identity of a synthesized compound. A mixed-melting point determination, where the sample is mixed with an authentic standard, can provide strong evidence of chemical identity if no depression is observed.[4]

-

Thermal Stability : The melting point provides an indication of the thermal stability of a compound, which is crucial information for processing, formulation, and storage.

-

Bioavailability Correlation : For some poorly soluble drugs, a lower melting point can correlate with improved intestinal absorption, making it a useful parameter in early drug discovery and lead selection.[8]

Experimental Protocol: Capillary Melting Point Determination (USP <741> Method)

The capillary method is the standard technique for melting point determination in most pharmacopeias due to its accuracy and the small amount of sample required.[9]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar) with a heating block, temperature control, and a means of observing the sample.

-

Glass capillary tubes (one end sealed).

-

Mortar and pestle.

-

Thermometer or digital temperature probe calibrated against USP Melting Point Reference Standards.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. Moisture can act as an impurity and depress the melting range.

-

Place a small amount of the solid in a clean mortar and gently grind it into a fine powder. This ensures uniform packing and efficient heat transfer.[9]

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[10]

-

Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube through a long glass tube to promote packing.

-

The final packed sample height should be 2–3 mm. A larger sample size can lead to an artificially broad melting range.[10][11]

-

-

Determination of Approximate Melting Point (Rapid Scan):

-

If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-15°C per minute).

-

Note the temperature at which the sample melts. This will be an inaccurate reading but provides a target for the precise determination.

-

-

Accurate Melting Point Determination:

-

Allow the heating block to cool to at least 15-20°C below the approximate melting point.

-

Insert a new, properly prepared capillary tube into the apparatus.

-

Set the heating rate to rapidly approach the approximate melting point.

-

When the temperature is about 15°C below the expected melting point, reduce the heating rate to 1–2°C per minute.[10][12] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer, which is essential for an accurate measurement.[7]

-

Record the Onset Temperature (T1): The temperature at which the first drop of liquid is observed. The sample may shrink or compact before this point, which should not be mistaken for melting.[10][13]

-

Record the Completion Temperature (T2): The temperature at which the last solid particle melts, and the sample is a completely transparent liquid.[13]

-

The melting range is reported as T1 – T2. For this compound, this is expected to be in the range of 208–210°C.[4]

-

Perform the determination in triplicate to ensure reproducibility.

-

Part 2: Solubility Determination

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is one of the most important physicochemical parameters in drug discovery.[9] For orally administered drugs, a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5]

The Importance of Solubility in a Pharmaceutical Context

-

Bioavailability : Poor aqueous solubility is a primary reason for low and variable oral bioavailability, which can compromise the therapeutic efficacy of a drug.[4][9] More than 40% of new chemical entities are poorly soluble in water, making solubility a major hurdle in development.[5][9]

-

Formulation Development : Solubility data is essential for developing suitable dosage forms, such as tablets, capsules, or parenteral solutions. The hydrochloride salt of 1-methylpiperidine-2-carboxylic acid is a strategic choice to improve its aqueous solubility over the freebase form.[1]

-

Early-Stage Screening : Assessing solubility early in the drug discovery process helps in identifying and prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures.[2] Kinetic solubility assays are often employed for high-throughput screening in this phase.[2]

-

Dose Determination : The solubility of a drug can limit the maximum achievable concentration in the gut, thereby influencing the maximum absorbable dose.

Experimental Protocols for Solubility Determination

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.

-

Kinetic Solubility is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It's a rapid assessment used in early discovery.[2][5][6]

-

Thermodynamic (or Equilibrium) Solubility is the true solubility of a compound at saturation, where the dissolved and undissolved solid are in equilibrium. This is a more time-consuming but more accurate measure, crucial for lead optimization and formulation.[5][8][14][15]

Given the audience of this guide, the more rigorous thermodynamic "shake-flask" method is detailed below.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, phosphate-buffered saline) for a prolonged period until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.

Apparatus:

-

HPLC system with a UV detector.

-

Analytical balance.

-

Vials with screw caps.

-

Orbital shaker or vial rotator, preferably in a temperature-controlled environment.

-

Syringe filters (e.g., 0.22 µm PVDF) to separate undissolved solid.

-

pH meter.

-

Volumetric flasks and pipettes.

Step-by-Step Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 standards covering the expected solubility range).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-labeled vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point could be 2-5 mg of solid per mL of solvent.[8]

-

Add a known volume of the desired solvent (e.g., deionized water, PBS pH 7.4) to the vial.

-

Measure and record the initial pH of the suspension.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can vary significantly between compounds, but 24 to 48 hours is a common starting point.[8][16] The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[15]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

Measure and record the final pH of the remaining suspension.

-

Analyze the calibration standards and the filtered sample solution by HPLC-UV.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standard solutions.

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.

-

Conclusion

The melting point and solubility of this compound are fundamental physical properties that dictate its purity, identity, and suitability for pharmaceutical development. A melting range of 208–210°C, when determined accurately using a standardized capillary method, provides strong evidence of the compound's high purity. Its enhanced solubility in polar solvents, a direct result of its hydrochloride salt form, is a critical attribute for achieving desired bioavailability. The rigorous, self-validating protocols detailed in this guide provide a framework for obtaining reliable and reproducible data, which is the bedrock of sound scientific research and efficient drug development. By understanding not just the "what" but the "why" and "how" of these determinations, researchers can make more informed decisions, accelerating the journey from chemical intermediate to life-changing therapeutic.

References

- This compound - Chem-Impex.

- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem. BenchChem. Link

- Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

- This compound | 25271-35-6 - Sigma-Aldrich. Sigma-Aldrich. Link

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. Link

- 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Link

- Why Is Melting Point Crucial in Large Labs and Research Facilities? FLUKE.COM.MM. Link

- Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences. Link

- <741> Melting Range or Temper

- An interesting relationship between drug absorption and melting point. PubMed. Link

- Method for Determining Capillary Melting Point. J&K Scientific LLC. Link

- Melting point testing as per USP 741. YouTube. Link

- Melting Point Determination.

- Thermodynamic Solubility Assay. Evotec. Link

- <1236> Solubility Measurements. USP-NF. Link

- Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. Link

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Link

- All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. Link

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Link

- Advanced Properties of Amines. Chemistry LibreTexts. Link

- USP melting point reference standards: Evaluation of parameters that affect the melting point.

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. westlab.com [westlab.com]

- 4. uspbpep.com [uspbpep.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. â©741⪠Melting Range or Temperature [doi.usp.org]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. jk-sci.com [jk-sci.com]

- 14. evotec.com [evotec.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

A Comprehensive Technical Guide to the Theoretical Modeling of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride's Molecular Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of the molecular structure of 1-methylpiperidine-2-carboxylic acid hydrochloride. This molecule, a derivative of the ubiquitous piperidine scaffold, is of significant interest in pharmaceutical development and organic synthesis.[1] Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for elucidating its mechanism of action and designing novel therapeutic agents. This guide details a multi-faceted computational approach, beginning with initial structural determination using molecular mechanics and culminating in high-level quantum mechanical calculations for refining molecular properties and predicting spectroscopic data. Each step is accompanied by a rationale for the methodological choices, reflecting a synthesis of theoretical rigor and practical application for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a chiral piperidine derivative featuring a carboxylic acid group at the 2-position and a methyl group at the nitrogen atom.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its conformational flexibility allows it to interact with a wide range of biological targets. The presence of a chiral center, a carboxylic acid, and a tertiary amine in 1-methylpiperidine-2-carboxylic acid makes it a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1]

Theoretical modeling provides an indispensable tool for exploring the structure-activity relationships (SAR) of such molecules at the atomic level. By constructing accurate in silico models, we can predict and understand its conformational preferences, intramolecular interactions, and spectroscopic signatures, thereby guiding experimental efforts in drug design and materials science.

Foundational Steps: Molecular Mechanics and Conformational Analysis

The first step in theoretically modeling any flexible molecule is to explore its potential energy surface to identify low-energy conformers. For a substituted piperidine ring, this is particularly important as the ring can adopt various conformations, with the chair form generally being the most stable.

Rationale for Force Field Selection

Molecular mechanics (MM) offers a computationally efficient method for performing an initial conformational search. The choice of force field is critical for obtaining meaningful results. For a molecule containing a protonated tertiary amine and a carboxylic acid, several force fields are suitable:

-

MMFF94 (Merck Molecular Force Field 94): This force field is well-parameterized for a wide range of organic molecules, including charged species like ammonium cations and carboxylate anions.

-

GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is an excellent choice for drug-like organic molecules.

-

UFF (Universal Force Field): While broader in its elemental coverage, UFF can be a reasonable starting point for a preliminary, less-refined conformational search.

For this compound, MMFF94 or GAFF are recommended due to their specific parameterization for the functional groups present.

Experimental Protocol: Conformational Search Workflow

A systematic conformational search can be performed using the following protocol:

-

Input Structure Generation: Build the 3D structure of this compound. Ensure the nitrogen atom is protonated and positively charged, and the chloride ion is present as the counterion. The carboxylic acid group should be in its neutral form.

-

Conformational Search Algorithm: Employ a robust conformational search method, such as:

-

Systematic Search: Rotates all rotatable bonds by a defined increment. This is thorough but computationally expensive.

-

Stochastic/Monte Carlo Search: Randomly samples conformational space. It is more efficient for molecules with many rotatable bonds.

-

-

Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen force field (e.g., MMFF94) to locate the nearest local minimum on the potential energy surface.

-

Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and clustered based on root-mean-square deviation (RMSD) of atomic positions. This provides a set of unique, low-energy conformers for further analysis.

dot graph conformational_search_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="3D Structure Generation\n(Protonated N, Cl- counterion)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; search [label="Conformational Search\n(e.g., Monte Carlo)"]; minimize [label="Energy Minimization\n(MMFF94 / GAFF)"]; filter [label="Filter & Cluster\n(RMSD)"]; end [label="Unique Low-Energy\nConformers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> search [label="Input"]; search -> minimize [label="Generated Conformers"]; minimize -> filter [label="Minimized Conformers"]; filter -> end [label="Output"]; } caption: "Workflow for Conformational Search"

Analysis of Conformational Preferences

The conformational analysis of N-alkyl substituted piperidines reveals that the exocyclic alkyl group predominantly adopts an antiperiplanar orientation to one of the ring N-C bonds.[2] For 1-methylpiperidine-2-carboxylic acid, the key conformational questions to address are the orientation of the N-methyl group (axial vs. equatorial) and the C-carboxylic acid group (axial vs. equatorial). The relative energies of these conformers, as calculated by molecular mechanics, provide the first insight into the molecule's preferred shape. It is important to note that in the protonated form, electrostatic interactions between the positively charged nitrogen and the polar carboxylic acid group can significantly influence conformational energies.[3]

Quantum Mechanical Refinement: Density Functional Theory (DFT) Calculations

While molecular mechanics is excellent for exploring conformational space, Density Functional Theory (DFT) provides a more accurate description of the electronic structure and is necessary for refining geometries, calculating energies, and predicting spectroscopic properties.

Justification for DFT Functional and Basis Set Selection

The choice of DFT functional and basis set is a balance between computational cost and accuracy. For a molecule like this compound, a good starting point is:

-

Functional: A hybrid functional such as B3LYP is a robust and widely used choice that provides a good balance of accuracy for geometries and energies. For higher accuracy, especially for reaction energies, a double-hybrid functional could be considered. For predicting NMR chemical shifts, functionals like WP04 have been shown to perform well.[4]

-

Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for geometry optimization. For more accurate single-point energy calculations and the calculation of spectroscopic properties, a larger basis set with diffuse functions, such as 6-311++G(d,p) , is recommended.

Modeling the Protonation State and Solvent Effects

The protonation state of the molecule is critical. Given the presence of hydrochloric acid, the piperidine nitrogen will be protonated. The pKa of the carboxylic acid is predicted to be around 2.48, suggesting it will be predominantly in its neutral form in the presence of a strong acid.[5] The pKa of the N-methylpiperidine nitrogen is expected to be around 10-11, ensuring it is protonated.

Solvent effects can significantly influence the geometry and relative energies of conformers. An implicit solvent model, such as the Polarizable Continuum Model (PCM) , is a computationally efficient way to account for the bulk electrostatic effects of a solvent.

Experimental Protocol: DFT Geometry Optimization and Property Calculation

-

Input Structures: Use the unique, low-energy conformers obtained from the molecular mechanics search as starting points for DFT calculations.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)) and an implicit solvent model (e.g., PCM for water or methanol, common solvents for this molecule[1]).

-

Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The frequency data can also be used to calculate thermodynamic properties (enthalpy, entropy, and Gibbs free energy) and to predict the infrared (IR) and Raman spectra.

-

Single-Point Energy Refinement: For more accurate relative energies of the conformers, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., B3LYP/6-311++G(d,p)).

-

Spectroscopic Property Calculation:

-

NMR: Calculate the NMR chemical shifts (for ¹H and ¹³C) using a suitable method like the Gauge-Independent Atomic Orbital (GIAO) method. It is advisable to use a functional and basis set specifically benchmarked for NMR predictions, such as WP04/6-311++G(2d,p).[4]

-

IR/Raman: The vibrational frequencies and intensities from the frequency calculation can be used to generate theoretical IR and Raman spectra.

-

dot graph dft_protocol { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

input [label="Low-Energy Conformers (from MM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt [label="Geometry Optimization\n(e.g., B3LYP/6-31G(d) with PCM)"]; freq [label="Frequency Analysis"]; spe [label="Single-Point Energy\n(e.g., B3LYP/6-311++G(d,p))"]; nmr [label="NMR Chemical Shift Calculation\n(GIAO method)"]; ir_raman [label="IR/Raman Spectra Prediction"]; output_geom [label="Optimized Geometries", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; output_energy [label="Relative Energies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; output_nmr [label="Predicted NMR Spectra", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; output_ir [label="Predicted IR/Raman Spectra", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

input -> opt; opt -> freq; freq -> spe; freq -> ir_raman; opt -> nmr; opt -> output_geom; spe -> output_energy; nmr -> output_nmr; ir_raman -> output_ir; } caption: "DFT Calculation Protocol"

Validation and Interpretation of Results

Comparison with Spectroscopic Data

-

NMR Spectra: The calculated ¹H and ¹³C NMR chemical shifts for the lowest energy conformer (or a Boltzmann-weighted average of the low-energy conformers) should be compared with experimental spectra. A good correlation would provide confidence in the predicted molecular geometry in solution. For comparison, the ¹H NMR spectrum of N-methylpiperidine shows signals around 2.2-2.3 ppm for the protons adjacent to the nitrogen and the N-methyl group, and around 1.4-1.6 ppm for the other ring protons.[6] The presence of the carboxylic acid group and the positive charge on the nitrogen in the target molecule will lead to downfield shifts of the neighboring protons.

-

IR and Raman Spectra: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra. Key vibrational modes to look for include the C=O stretch of the carboxylic acid (typically around 1700-1760 cm⁻¹), the O-H stretch (a broad band around 2500-3300 cm⁻¹), the N-H⁺ stretch (around 2200-3000 cm⁻¹), and various C-H and C-N stretching and bending modes. For reference, the IR spectrum of the parent compound, piperidine-2-carboxylic acid, is available in the NIST Chemistry WebBook.[7]

Analysis of Molecular Properties

The DFT calculations provide a wealth of information about the electronic structure of the molecule. This includes:

-

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and their energy gap can provide insights into the molecule's reactivity.

-

Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding potential intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about hybridization, charge distribution, and intramolecular interactions such as hydrogen bonding.

Tabulated Data Summary

The following table summarizes the key parameters and expected outcomes of the theoretical modeling process.

| Parameter | Molecular Mechanics (MM) | Density Functional Theory (DFT) |

| Methodology | Force Field (e.g., MMFF94, GAFF) | Functional (e.g., B3LYP, WP04), Basis Set (e.g., 6-31G(d), 6-311++G(d,p)) |

| Primary Output | Low-energy conformers, relative steric energies | Optimized geometries, electronic energies, thermodynamic properties, spectroscopic properties |

| Computational Cost | Low | High |

| Key Insights | Conformational landscape, identification of stable conformers | Accurate bond lengths and angles, relative Gibbs free energies of conformers, prediction of NMR, IR, and Raman spectra, electronic structure details |

Conclusion

The theoretical modeling of this compound requires a hierarchical approach, starting with a broad exploration of its conformational space using molecular mechanics, followed by high-level DFT calculations to refine the structures and predict molecular properties. This in-depth guide provides a robust framework for researchers to undertake such studies, emphasizing the importance of methodical choices in force fields, DFT functionals, basis sets, and the inclusion of solvent effects. While the validation of the theoretical models is contingent on the availability of experimental data, the protocols outlined herein will enable the generation of a detailed and accurate molecular model of this pharmaceutically relevant compound, ultimately aiding in the rational design of new molecules with desired biological activities.

References

- Conformations observed for N‐alkyl‐substituted piperidine and related... (n.d.). ResearchGate.

- 2-Piperidinecarboxylic acid. (n.d.). NIST Chemistry WebBook.

- Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. (2010). PubMed Central (PMC). [Link]

- 4-Piperidinecarboxylic acid. (n.d.). PubChem.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI.

- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1993). PubMed. [Link]

- Piperidine-2-carboxylate. (n.d.). PubChem.

- Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). ResearchGate.

- 1-methylpiperidine-3-carboxylic Acid. (n.d.). PubChem.

- This compound. (n.d.). PubChem.

- Piperazine-2-carboxylic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.

- 1-Methylpiperidine-2-carboxylic acid. (n.d.). PubChem.

- Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). (2021). HMDB. [Link]

- Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). RSC Publishing.

- Computational NMR Prediction: A Microreview. (2023). Corin Wagen. [Link]

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PubMed Central (PMC). [Link]

- Computational protocols for calculating 13C NMR chemical shifts. (2019). PubMed. [Link]

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

- Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (n.d.). PubMed Central (PMC).

- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry**. (n.d.). OUCI.

- Validation of amino acid analysis methods. (2003). PubMed. [Link]

- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate.

- 1-Methylpiperidine. (n.d.). ATB.

- structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. (2001). PubMed. [Link]

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate.

- Validation of Amino Acid Analysis Methods. (n.d.). ResearchGate.

- Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023). PubMed Central (PMC). [Link]

- Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 5. (S)-1-Methylpiperidine-2-carboxylic acid CAS#: 41447-18-1 [m.chemicalbook.com]

- 6. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Piperidinecarboxylic acid [webbook.nist.gov]

The Synthesis and Significance of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Technical Guide

Abstract

1-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral derivative of the naturally occurring amino acid pipecolic acid, serves as a pivotal intermediate in modern medicinal chemistry. While not a household name, its structural features—a methylated tertiary amine and a carboxylic acid on a piperidine scaffold—make it a versatile building block for complex pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs.[1][2] This guide provides an in-depth examination of its historical context, modern synthesis protocols, physicochemical properties, and applications, offering researchers and drug development professionals a comprehensive technical resource. The hydrochloride salt form is particularly advantageous as it enhances the compound's solubility in polar solvents, facilitating its use in a variety of reaction conditions and drug formulations.[1][2]

Introduction: The Piperidine Scaffold and the Rise of N-Methylation

The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, prized for its conformational rigidity and basic nitrogen atom, which is often crucial for biological activity. Its parent amino acid, pipecolic acid (piperidine-2-carboxylic acid), is found in plants, fungi, and human physiological fluids and is biosynthesized from L-lysine.[3] The development of synthetic derivatives of pipecolic acid has been a cornerstone of medicinal chemistry for decades, allowing for the creation of conformationally constrained peptide mimics and novel bioactive molecules.[4][5]

The introduction of a methyl group onto the piperidine nitrogen (N-methylation) is a common and powerful strategy in drug design. This modification can profoundly alter a molecule's pharmacological profile by:

-

Increasing Lipophilicity: Enhancing the ability to cross biological membranes.

-

Modulating Basicity: Affecting the pKa and, consequently, the ionization state at physiological pH.

-

Preventing N-dealkylation: Blocking a common metabolic pathway, thereby increasing the compound's half-life.

-

Altering Receptor Binding: The steric bulk and electronic effects of the methyl group can fine-tune interactions with biological targets.

1-Methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid, is the logical extension of these principles, combining the chiral scaffold of pipecolic acid with the pharmacological advantages of N-methylation.

Historical Context and Discovery

A specific "discovery" moment for this compound is not discretely documented in seminal literature. Instead, its emergence is intrinsically linked to the broader, systematic exploration of pipecolic acid derivatives throughout the 20th century.[5][6] Early research focused on isolating and synthesizing natural products containing the piperidine core. As synthetic methodologies advanced, chemists began to modify these natural scaffolds to create novel compounds with tailored properties.

The synthesis of N-methylated piperidines became routine with the development of reliable methylation techniques. The preparation of 1-methylpiperidine-2-carboxylic acid would have been a logical step in the exploration of pipecolic acid's chemical space, driven by the need for chiral intermediates in the synthesis of complex targets. Its isolation as a stable, crystalline hydrochloride salt would have been a standard procedure to improve handling, stability, and solubility.[1][2]

Synthesis and Purification: Validated Protocols

Two primary, industrially relevant methods have been established for the synthesis of this compound. The choice between them often depends on the availability of starting materials and desired scale.

Method A: N-Methylation of Piperidine-2-Carboxylic Acid

This is a direct and intuitive approach starting from pipecolic acid. The key steps involve the deprotonation of the secondary amine followed by nucleophilic attack on a methylating agent.

Protocol:

-

Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (1.1 eq), portion-wise to deprotonate the secondary amine.

-

Methylation: Add methyl iodide (2.2 eq) dropwise to the cooled suspension.

-

Reaction: Allow the reaction to warm to room temperature (25°C) and stir for approximately 12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[1]

-

Quenching and Salt Formation: Carefully quench the reaction by adding 6N hydrochloric acid (HCl). This neutralizes the excess base and protonates the newly formed tertiary amine to form the hydrochloride salt.[1]

-

Isolation: Remove the solvent under reduced pressure.

-

Recrystallization: Purify the crude residue by recrystallization from a solvent system like ethanol/ether to yield the final product as a white crystalline solid.[1]

Causality: The use of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the piperidine nitrogen without competing reactions. The subsequent addition of methyl iodide provides the electrophilic methyl source. The final acidification step is crucial not only for quenching the reaction but also for converting the product into its more stable and soluble hydrochloride salt form.[1]

Method B: Hydrolysis of 1-Methylpiperidine-2-carbonitrile

This method builds the carboxylic acid functionality from a nitrile precursor. It is particularly useful for large-scale synthesis.

Protocol:

-

Reaction Setup: Combine 1-methylpiperidine-2-carbonitrile (1.0 eq) with an excess of 6N hydrochloric acid in a reactor.[1]

-

Hydrolysis: Heat the mixture to reflux (approximately 100°C) and maintain for 5 hours. The acidic conditions facilitate the hydrolysis of the nitrile group to a carboxylic acid.[1]

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent and excess HCl via distillation under reduced pressure.[1]

-

Purification: Treat the resulting residue with ethanol and reflux to dissolve the product while leaving inorganic salts behind.

-

Isolation: Filter the hot solution to remove insoluble inorganic byproducts. Concentrate the mother liquor via distillation.

-

Crystallization: Recrystallize the resulting solid from a mixture of ethanol and methyl tert-butyl ether to obtain high-purity this compound.[1]

Self-Validation: This protocol is self-validating because the strong acidic conditions serve a dual purpose: they catalyze the complete hydrolysis of the nitrile and ensure the final product is isolated as its hydrochloride salt. The progress can be easily monitored by the cessation of ammonia evolution.

Experimental Workflow Visualization

Caption: Comparative workflows for the synthesis of the target compound.

Physicochemical and Structural Data

Accurate characterization is essential for the use of this compound as a pharmaceutical intermediate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 208–210°C | [1] |

| CAS Number | 25271-35-6, 136312-85-1 | [2] |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |

| Storage | Store in a dry environment at room temperature or refrigerated (0-8 °C) | [2] |

Spectroscopic Analysis:

-

¹H NMR: The spectrum will show characteristic peaks for the piperidine ring protons, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will display distinct signals for the carbonyl carbon, the N-methyl carbon, and the five carbons of the piperidine ring.

-

IR Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid, a C=O stretch, and C-H stretches for the aliphatic portions.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak for the free base (C₇H₁₃NO₂) at m/z 143.18.[8]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral building block for synthesizing more complex molecules.[2]

-

Key Intermediate in Drug Synthesis: It is widely used as a crucial intermediate in the synthesis of pharmaceuticals.[1][2] Its structure is particularly relevant for creating analgesics and antidepressants.[2] The defined stereochemistry at the C2 position is often critical for enantioselective drug design, ensuring high specificity for biological targets.

-

Neuroscience Research: As a derivative of pipecolic acid, which may have a functional role in the mammalian central nervous system, this compound and its downstream products are valuable tools for neuroscience research, particularly in exploring potential effects on neurotransmitter systems.[2][3]

-

Organic Synthesis: Beyond specific drug targets, it serves as a versatile scaffold. The carboxylic acid can be converted into esters, amides, or alcohols, while the tertiary amine remains a key site for controlling solubility and salt formation.[2]

Logical Relationship Diagram

Caption: The logical progression from foundational concepts to applications.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular modification. By building upon the naturally available scaffold of pipecolic acid, chemists have created an intermediate that is both versatile and highly valuable for pharmaceutical development. Its enhanced solubility and stability in the hydrochloride form make it ideal for scalable synthetic routes. As the demand for enantiomerically pure and structurally complex drugs continues to grow, the importance of such well-characterized, reliable chiral building blocks will only increase, ensuring its continued relevance in the laboratories of researchers and drug development professionals.

References

- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERgIWkKHbqiumBuxgmR7oHg236P2J3z68g2yPxrxknVUkjl0AmGvK5R9K2Dl_g6u4W90h7NZ9pfVNWuRckhHzEaxHZNQWN33d5LEiQlTAc6ApXpm9enAOcNLrMGNN3RK5tcfxf]

- Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo990529t]

- SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919908086053]

- Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15883883/]

- Asymmetric Synthesis of Pipecolic Acid and Derivatives. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-990886]

- Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. [URL: https://www.sciencedirect.com/science/article/pii/S004040209601007X]

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/1-methylpiperidine-2-carboxylic-acid-hydrochloride]

- This compound | 25271-35-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fd49c]

- This compound | C7H14ClNO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2778261]

- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/415939]

- Pipecolic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pipecolic_acid]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Derivatives of 1-Methylpiperidine-2-Carboxylic Acid: Synthesis, Bioisosteric Design, and Therapeutic Potential

Abstract

The 1-methylpiperidine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a wide array of therapeutic agents.[1][2] Its inherent structural features, including a chiral center and a reactive carboxylic acid handle, provide a rich foundation for developing novel derivatives with tailored pharmacological profiles. This guide offers an in-depth exploration of this chemical entity, focusing on the strategic synthesis of its principal derivatives—esters and amides—and their subsequent applications. We delve into the concept of bioisosterism, particularly in the context of creating metabolically robust analogs of natural products like arecoline for the development of muscarinic agonists.[3][4] Key therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders, are discussed, supported by quantitative data and detailed experimental protocols. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of the 1-methylpiperidine-2-carboxylic acid core in their discovery programs.

The Core Scaffold: 1-Methylpiperidine-2-Carboxylic Acid

1-Methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid, is a cyclic alpha-amino acid derivative.[5] The piperidine ring provides a defined three-dimensional structure, while the N-methyl group imparts a permanent positive charge at physiological pH, often crucial for receptor interactions. The carboxylic acid at the C2 position is the primary site for chemical modification, allowing for the creation of diverse libraries of compounds.[6] The molecule exists as two enantiomers, (R) and (S), and the use of enantiomerically pure starting material is often critical for achieving stereospecific interactions with biological targets.[2] Its hydrochloride salt is commonly used to enhance aqueous solubility and stability, facilitating its use in various synthetic and formulation processes.[1]

Synthetic Strategies for Derivatization

The functionalization of 1-methylpiperidine-2-carboxylic acid primarily involves transformations of the carboxyl group. The two most common and impactful derivatizations are esterification and amidation. These reactions convert the parent acid into functional groups with altered polarity, hydrogen bonding capability, and metabolic stability, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties.

Esterification

Ester derivatives are frequently synthesized to modulate lipophilicity and cell permeability. A classic approach is the Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions.

Protocol 2.1: Synthesis of Methyl 1-methylpiperidine-2-carboxylate

-

Reaction Setup: Suspend 1-methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in methanol (10 volumes).

-

Acid Catalyst: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst, and also converts the carboxylic acid to a more reactive acyl chloride intermediate.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol.

-

Purification: Re-dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by vacuum distillation or column chromatography.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry, creating stable linkages that are more resistant to hydrolysis by esterases compared to esters. This is particularly relevant when designing bioisosteres of natural esters like arecoline.[7] The synthesis typically requires activating the carboxylic acid.

Protocol 2.2: General Amide Coupling using EDC/DMAP

-